molecular formula C9H8BrFOZn B14900260 2-Allyloxy-4-fluorophenylZinc bromide

2-Allyloxy-4-fluorophenylZinc bromide

Cat. No.: B14900260
M. Wt: 296.4 g/mol
InChI Key: WYCRKLSEESBQHA-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents have become indispensable tools for forming new carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. acs.org Unlike their more reactive organolithium and organomagnesium (Grignard) counterparts, organozinc compounds exhibit a more covalent carbon-zinc bond, which renders them less reactive and therefore highly chemoselective. organic-chemistry.org This characteristic allows them to be used in the synthesis of polyfunctional molecules without the need for extensive protecting group strategies. organic-chemistry.org

Their utility is most prominently displayed in transition metal-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Negishi coupling. organic-chemistry.orgrsc.org In these reactions, an organozinc reagent transfers its organic group to an organic halide in the presence of a palladium or nickel catalyst. The mild reaction conditions and high tolerance for sensitive functional groups like esters, ketones, and nitriles make organozinc reagents particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Overview of Aryl Organozinc Halides as Versatile Synthetic Intermediates

Aryl organozinc halides (ArZnX) are a crucial subclass of organozinc reagents, serving as versatile intermediates for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. rsc.orgnih.gov These reagents are typically prepared through the direct insertion of zinc metal, often activated as "Rieke Zinc," into an aryl halide (iodide or bromide). nih.gov This method is compatible with a wide array of functional groups on the aromatic ring.

The reactivity and utility of aryl organozinc halides are central to the Negishi cross-coupling reaction. The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) intermediate.

Transmetalation : The aryl group from the organozinc reagent (Ar-ZnX) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) species.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product (Ar-R¹) and regenerating the palladium(0) catalyst to continue the cycle. rsc.org

This catalytic cycle allows for the efficient and selective construction of complex biaryl structures and other coupled products under mild conditions. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Key Organometallic Reagents

Reagent Type General Formula Reactivity Functional Group Tolerance Key Applications
Organolithium R-Li Very High Low Strong base, Polymerization
Grignard Reagent R-MgX High Moderate Nucleophilic addition to carbonyls

Structural Context and Unique Features of the 2-Allyloxy-4-fluorophenyl Moiety in Organozinc Chemistry

The specific structure of 2-Allyloxy-4-fluorophenylzinc bromide imparts a unique combination of electronic, steric, and coordinative properties that influence its behavior as a synthetic intermediate.

Electronic Effects: The fluorine atom at the para-position to the carbon-zinc bond is a strongly electronegative, electron-withdrawing group. This has a significant impact on the electronic character of the aromatic ring and the C-Zn bond. The C–F bond itself is very strong and generally unreactive in typical palladium-catalyzed cross-coupling conditions, though it can be activated with specialized nickel catalysts. organic-chemistry.orgresearchgate.net The electron-withdrawing nature of fluorine can influence the rate of transmetalation in the Negishi coupling cycle.

Steric Hindrance: The allyloxy group is positioned ortho to the zinc-bearing carbon. This placement creates significant steric bulk around the reaction center. nih.govorganic-chemistry.org In cross-coupling reactions, steric hindrance can impede the approach of the organozinc reagent to the palladium catalyst during the transmetalation step. rsc.org This can slow down the reaction rate or, in cases of extreme steric demand, prevent the reaction from proceeding altogether. However, modern advancements in ligand design for palladium catalysts have enabled successful couplings even with sterically hindered substrates. nih.govrsc.org

The presence of the allyl group also introduces another reactive site within the molecule. While the C-Zn bond is the primary site of reaction in Negishi couplings, the double bond of the allyl group could potentially undergo side reactions under certain conditions, although the chemoselectivity of organozinc chemistry generally prevents this.

Table 2: Inferred Properties of this compound

Feature Description Potential Influence on Reactivity
Para-Fluoro Group Strong electron-withdrawing substituent. Modulates the nucleophilicity of the aryl group and may affect the rate of transmetalation.
Ortho-Allyloxy Group Bulky substituent adjacent to the C-Zn bond. Creates steric hindrance that can slow the rate of cross-coupling reactions. organic-chemistry.org
Ether Oxygen Lewis basic site within the molecule. Potential for intramolecular coordination with the zinc atom, affecting solubility and reactivity.

| Allyl Moiety | Contains a C=C double bond. | Generally tolerated in Negishi coupling but represents a site for potential subsequent functionalization. |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFOZn

Molecular Weight

296.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-prop-2-enoxybenzene-4-ide

InChI

InChI=1S/C9H8FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h2-4,7H,1,6H2;1H;/q-1;;+2/p-1

InChI Key

WYCRKLSEESBQHA-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 2 Allyloxy 4 Fluorophenylzinc Bromide

Preparation of Halogenated Allyloxyarene Precursors

The formation of the target organozinc compound necessitates a suitable halogenated allyloxyarene precursor, typically 1-bromo-2-allyloxy-4-fluorobenzene (B7941471). The synthesis of this precursor involves the allylation of a fluorophenol and subsequent halogenation, or vice versa, with careful consideration of regioselectivity.

Synthesis of 1-Bromo-2-allyloxy-4-fluorobenzene

A common route to 1-bromo-2-allyloxy-4-fluorobenzene begins with the bromination of a commercially available fluorophenol. For instance, 2-allyl-6-nitrophenol (B3249158) can be selectively brominated using N-bromosuccinimide (NBS). nih.gov Subsequently, the phenolic hydroxyl group can be alkylated using allyl bromide under basic conditions to yield the desired allyloxyarene. nih.gov

Alternatively, a synthetic pathway can commence with the nitration of 2-allylphenol (B1664045), followed by selective bromination and then allylation of the phenolic group. nih.gov The nitro group can then be reduced to an amine, which can be converted to the corresponding bromide via a Sandmeyer-type reaction.

Another approach involves the direct bromination of 1-allyloxy-4-fluorobenzene. The synthesis of 1-allyloxy-4-fluorobenzene can be achieved by reacting 4-fluorophenol (B42351) with allyl bromide in the presence of a base such as sodium hydroxide (B78521) in a solvent like acetone (B3395972). prepchem.com

Regioselectivity Considerations in Precursor Synthesis

Regioselectivity is a critical aspect of synthesizing the desired halogenated allyloxyarene precursor. During the bromination of a substituted phenol, the directing effects of the existing functional groups on the aromatic ring will determine the position of the incoming bromine atom. For example, hydroxyl and alkoxy groups are ortho-, para-directing. Therefore, the bromination of a 4-fluorophenol derivative would be expected to occur at the positions ortho to the hydroxyl group.

Similarly, in the allylation of fluorophenols, the reaction typically occurs at the hydroxyl group to form the O-allylated product, the desired allyloxyarene. However, under certain conditions, C-allylation can occur, leading to the formation of allylphenols. The choice of base, solvent, and temperature can influence the outcome of the reaction.

The relative position of the fluoride (B91410) leaving group in fluorophenols can control the regioselectivity of certain reactions, which is a key consideration in designing the synthetic route for the precursor. nih.gov

Allylation of Fluorophenols for Allyloxyarene Formation

The formation of the allyloxyarene moiety is a crucial step. This is typically achieved through a Williamson ether synthesis, where a fluorophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.

Commonly used bases for this reaction include potassium carbonate and sodium hydroxide. The reaction is often carried out in polar aprotic solvents like acetone or dimethylformamide (DMF). For example, 2-allyl-4-bromo-6-nitrophenol can be allylated using allyl bromide and potassium carbonate in acetone at reflux. nih.gov

Table 1: Reaction Conditions for Allylation of Phenols

Phenol ReactantAllylating AgentBaseSolventTemperatureProduct
2-allyl-4-bromo-6-nitrophenolAllyl bromideK₂CO₃AcetoneReflux1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene
4-fluorophenolAllyl bromideNaOHAcetoneNot specified1-allyloxy-4-fluorobenzene

Direct Metalation Approaches

Once the halogenated allyloxyarene precursor is obtained, the next step is the formation of the organozinc reagent through direct metalation. This involves the insertion of metallic zinc into the carbon-halogen bond.

Direct Zinc Insertion into Carbon-Halogen Bonds (e.g., C-Br bond)

The direct insertion of zinc metal into a carbon-halogen bond is a common and effective method for preparing organozinc reagents. kyoto-u.ac.jp This reaction is particularly effective for organic iodides and bromides. The process involves the oxidative addition of the organic halide to metallic zinc, forming the corresponding organozinc halide.

This method is valued for its compatibility with a wide range of functional groups, which is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents. organic-chemistry.orgresearchgate.net

Reaction Conditions and Activators for Direct Zincation

The direct insertion of zinc into aryl bromides often requires activation of the zinc metal to enhance its reactivity. Several methods and activators have been developed to facilitate this process.

One highly effective method involves the use of "Rieke zinc," which is a highly reactive form of zinc prepared by the reduction of zinc(II) salts. nih.gov Another widely used and more convenient approach is the activation of commercially available zinc dust with various reagents.

Lithium chloride (LiCl) has been shown to be a potent activator for the direct zincation of aryl and heteroaryl halides in polar aprotic solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgnih.gov The presence of LiCl significantly accelerates the reaction, allowing it to proceed at room temperature or with gentle heating. organic-chemistry.org

Iodine (I₂) can also be used as an activator. A catalytic amount of iodine can activate the zinc surface, facilitating the insertion into alkyl and aryl bromides, particularly in polar aprotic solvents like N,N-dimethylacetamide (DMA). organic-chemistry.org Other activators mentioned in the literature include trimethylsilyl (B98337) chloride (TMSCl) and dibromoethane. reddit.com

Table 2: Activators and Conditions for Direct Zincation

ActivatorSolventTemperatureSubstrate Scope
Lithium Chloride (LiCl)Tetrahydrofuran (THF)Room Temperature - 50°CAryl iodides, bromides
Iodine (I₂)N,N-Dimethylacetamide (DMA)80°CAlkyl bromides
Rieke ZincTetrahydrofuran (THF)Room TemperatureAlkyl, aryl, and vinyl halides

The choice of solvent is also crucial. Polar aprotic solvents such as THF, DMA, and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can help to solvate the organozinc species and facilitate the reaction. nih.govorganic-chemistry.org

Transmetalation Strategies

Transmetalation is a key process in organometallic chemistry involving the transfer of an organic group from one metal to another. nptel.ac.in For the synthesis of arylzinc halides like 2-Allyloxy-4-fluorophenylzinc bromide, this typically involves reacting an aryl lithium or aryl magnesium compound with a zinc halide salt. This approach is widely adopted because direct synthesis from an aryl halide and zinc metal can be challenging, whereas the transmetalation from lithium or magnesium precursors is often more efficient and reliable. sigmaaldrich.com

Halogen-Lithium Exchange Followed by Zinc Transmetalation

The halogen-lithium exchange is a powerful and rapid method for the preparation of organolithium compounds, particularly from aryl bromides or iodides. wikipedia.orgharvard.edu This reaction is kinetically controlled and typically proceeds quickly, even at very low temperatures, which helps to preserve sensitive functional groups. harvard.edu The rate of exchange follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.org

The synthesis of this compound via this method would begin with a suitable precursor, such as 2-bromo-1-allyloxy-4-fluorobenzene. This precursor is treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). reddit.com This step generates the intermediate 2-Allyloxy-4-fluorophenyllithium.

Immediately following its formation, this highly reactive organolithium species is quenched by the addition of a zinc halide, typically zinc bromide (ZnBr₂), dissolved in a suitable solvent. sigmaaldrich.com This transmetalation step is rapid and results in the formation of the more stable this compound. wikipedia.org

Table 1: Reaction Scheme for Halogen-Lithium Exchange and Zinc Transmetalation

Step Reactants Reagents Solvent Typical Conditions Product
1. Li-Halogen Exchange 2-Bromo-1-allyloxy-4-fluorobenzene n-Butyllithium THF -78 °C, inert atmosphere 2-Allyloxy-4-fluorophenyllithium

| 2. Transmetalation | 2-Allyloxy-4-fluorophenyllithium | Zinc Bromide (ZnBr₂) | THF | -78 °C to room temp. | this compound |

Grignard Reagent Formation Followed by Zinc Transmetalation

An alternative and widely used transmetalation strategy involves the initial formation of a Grignard reagent. sigmaaldrich.com Grignard reagents (organomagnesium halides) are prepared by reacting an organic halide with magnesium metal in an ethereal solvent. sigmaaldrich.com This method is fundamental in organic synthesis for creating carbon-carbon bonds. sigmaaldrich.com

For the synthesis of the target compound, the corresponding Grignard reagent, 2-Allyloxy-4-fluorophenylmagnesium bromide, is first prepared from 2-Bromo-1-allyloxy-4-fluorobenzene and magnesium turnings in a solvent like THF or diethyl ether. sigmaaldrich.com While the reaction may require initiation, it generally proceeds smoothly to yield the organomagnesium compound. orgsyn.org

The subsequent transmetalation is achieved by adding a solution of zinc bromide to the freshly prepared Grignard reagent. researchgate.net This results in an equilibrium that favors the formation of the organozinc compound due to the relative electronegativities of the metals involved. The product, this compound, is then available for use in subsequent coupling reactions.

Table 2: Reaction Scheme for Grignard Formation and Zinc Transmetalation

Step Reactants Reagents Solvent Typical Conditions Product
1. Grignard Formation 2-Bromo-1-allyloxy-4-fluorobenzene Magnesium (Mg) THF or Diethyl Ether Room temp. to reflux, inert atmosphere 2-Allyloxy-4-fluorophenylmagnesium bromide

| 2. Transmetalation | 2-Allyloxy-4-fluorophenylmagnesium bromide | Zinc Bromide (ZnBr₂) | THF or Diethyl Ether | Room temperature | this compound |

Control of Functional Group Compatibility During Transmetalation

A significant advantage of organozinc reagents is their excellent compatibility with a wide range of functional groups. researchgate.netorganicreactions.org Compared to their highly reactive organolithium and Grignard precursors, organozinc compounds are generally less basic and less nucleophilic, making them tolerant of sensitive groups like esters, nitriles, and ketones. wikipedia.orgsigmaaldrich.com

In the synthesis of this compound, the key functional groups of concern are the allyl ether and the fluoro substituent.

Allyl Ether: Organolithium and Grignard reagents are strong bases and can potentially react with protons on carbons adjacent to an ether oxygen or induce cleavage. However, the formation of these reagents at low temperatures (e.g., -78 °C for organolithiums) typically mitigates these side reactions. researchgate.net Once the transmetalation to zinc occurs, the resulting organozinc reagent is significantly more tolerant of the ether linkage. organicreactions.org

Fluoro Group: The carbon-fluorine bond on an aromatic ring is generally stable to the conditions used for halogen-lithium exchange and Grignard formation, especially when a more reactive carbon-bromine bond is present to direct the reaction. wikipedia.org The resulting organozinc reagent is also fully compatible with the fluoro group. sigmaaldrich.com

The transmetalation step is therefore a crucial strategy for moderating reactivity. It allows for the initial, efficient formation of a highly reactive organometallic species (organolithium or Grignard) which is then immediately converted into a more stable, functional group-tolerant organozinc reagent. wikipedia.orgdokumen.pub This "taming" of reactivity is essential for the synthesis of complex, polyfunctional molecules. nih.gov

Table 3: General Functional Group Compatibility of Organometallic Reagents

Functional Group Organolithium (RLi) Grignard (RMgX) Organozinc (RZnX)
Ester Reactive Reactive Tolerated
Ketone Reactive Reactive Tolerated
Nitrile Reactive Reactive Tolerated
Amide Reactive Reactive Tolerated
Ether Generally Tolerated Generally Tolerated Tolerated

Reactivity Profiles and Transformative Capabilities of 2 Allyloxy 4 Fluorophenylzinc Bromide

General Nucleophilic Characteristics in Carbon-Carbon Bond Formation

Organozinc halides, such as the hypothetical 2-Allyloxy-4-fluorophenylzinc bromide, are classified as organometallic reagents and are known to be effective nucleophiles in carbon-carbon bond-forming reactions. The carbon-zinc bond is polarized, rendering the carbon atom attached to the zinc sufficiently nucleophilic to attack various electrophilic centers.

Typically, arylzinc reagents participate in cross-coupling reactions, most notably the Negishi coupling, where they are coupled with aryl, vinyl, or alkyl halides in the presence of a palladium or nickel catalyst. nih.govorganic-chemistry.orgmit.edu The general scheme for such a reaction would be:

Hypothetical Negishi Coupling Reaction

R-X + this compound --(Pd or Ni catalyst)--> 2-Allyloxy-4-fluorophenyl-R

Where R-X could be an aryl, vinyl, or alkyl halide.

The reactivity of these reagents is generally moderate, making them more tolerant of functional groups compared to more reactive organometallic compounds like Grignard or organolithium reagents.

Tolerance of Diverse Functional Groups within the Allyloxy and Fluoroaryl Framework

One of the significant advantages of organozinc reagents is their compatibility with a wide range of functional groups. nih.govorganic-chemistry.org For a molecule like this compound, this tolerance would be crucial for its synthetic utility.

Functional Group Compatibility Overview

Functional GroupExpected ToleranceRationale
Allyloxy Group Generally stableThe ether linkage is typically unreactive under the neutral or mildly acidic/basic conditions of many cross-coupling reactions.
Fluorine Atom Highly stableThe carbon-fluorine bond is very strong and generally inert to the conditions of organometallic coupling reactions.
Ester ToleratedArylzinc reagents are known to couple in the presence of ester functionalities without undergoing nucleophilic attack. nih.gov
Nitrile ToleratedSimilar to esters, nitriles are generally compatible with arylzinc cross-coupling reactions. nih.gov
Ketone/Aldehyde Potentially reactiveWhile some organozinc reactions can tolerate ketones and aldehydes, direct addition to the carbonyl can occur, especially in the absence of a cross-coupling catalyst. documentsdelivered.com
Amide Generally stableAmides are typically robust functional groups that would be expected to be tolerated.

The presence of the fluorine atom on the aromatic ring would likely have a minimal direct impact on the functional group tolerance of the reagent, while the allyloxy group's ether linkage would be expected to be stable under standard cross-coupling conditions.

Stereochemical Aspects in Reactions Involving the Allyloxy Group (e.g., potential for allylic rearrangement)

The allyloxy group within this compound introduces the possibility of allylic rearrangement under certain reaction conditions, particularly those that might involve coordination to a metal center or the formation of an allylic cation or radical intermediate. wikipedia.orglscollege.ac.inchemeurope.com

An allylic rearrangement is a process where a double bond shifts, often with the concurrent migration of a substituent. wikipedia.orglscollege.ac.inchemeurope.com In the context of a reaction involving the allyloxy group, this could potentially lead to the formation of a constitutional isomer.

Potential for Allylic Rearrangement

While the C-O bond of the ether is generally stable, reactions that proceed through intermediates where the allyl group can delocalize a charge or a radical could potentially lead to rearrangement. For instance, in certain transition-metal-catalyzed reactions, coordination of the allyl group's double bond to the metal center could facilitate such a shift. wikipedia.org However, in standard Negishi cross-coupling reactions focusing on the arylzinc bond, the allyloxy group is typically a spectator and would not be expected to rearrange.

The stereochemistry of the arylzinc moiety itself is generally retained during cross-coupling reactions. nih.govresearchgate.net If the zinc reagent were chiral at a position other than the aromatic ring, the stereochemical outcome of its reactions would be of significant interest, but in this achiral molecule, this is not a primary consideration.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published data available on the catalytic applications of the chemical compound "this compound" within the scope of the requested article outline. Searches for its use in Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling) with various electrophiles (aryl, heteroaryl, alkenyl, and alkyl) and in Nickel-Catalyzed Cross-Coupling Reactions did not yield any specific research findings, reaction data, or data tables.

The provided outline requires detailed research findings, including data on reaction yields, substrate scope, and the effects of different ligands, specifically for "this compound." Without access to primary research articles, patents, or other scientific communications detailing these specific applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict content requirements of the prompt.

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Catalytic Applications of 2 Allyloxy 4 Fluorophenylzinc Bromide in Carbon Carbon Bond Forming Reactions

Cobalt-Catalyzed Reactions

Cobalt, being more abundant and less expensive than palladium and nickel, has emerged as an attractive catalyst for cross-coupling reactions. Organozinc pivalates, which can be readily prepared from the corresponding organozinc bromides, often exhibit enhanced stability and reactivity in cobalt-catalyzed transformations. rsc.orgnih.gov

A significant application of cobalt catalysis with arylzinc reagents is the acylation reaction to form ketones. A robust method involves the cobalt-catalyzed acylation of (hetero)arylzinc pivalates with S-pyridyl thioesters. rsc.orgnih.govrsc.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups. rsc.orgnih.govrsc.org The thioesters can be prepared directly from the corresponding carboxylic acids, avoiding the harsh conditions often required for the synthesis of acid chlorides. rsc.orgnih.govrsc.org

The reaction of an arylzinc reagent, which could be derived from 2-allyloxy-4-fluorophenylzinc bromide, with a thiopyridyl ester in the presence of a cobalt catalyst and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) affords the corresponding ketone in good to excellent yields. researchgate.net Radical trapping experiments with TEMPO suggest that the reaction mechanism may involve radical intermediates. rsc.orgresearchgate.net

The following table presents representative examples of cobalt-catalyzed acylation of arylzinc pivalates with S-pyridyl thioesters.

Arylzinc Pivalate (B1233124)S-Pyridyl ThioesterProductYield (%)
3,4-(methylenedioxy)phenylzinc pivalateS-(pyridin-2-yl) palmitoate1-(benzo[d] rsc.orgdntb.gov.uadioxol-5-yl)hexadecan-1-one90 researchgate.net
Indolylzinc pivalateS-(pyridin-2-yl) palmitoate1-(1H-indol-5-yl)hexadecan-1-one74 researchgate.net
(4-(trifluoromethyl)phenyl)zinc pivalateS-(pyridin-2-yl) cyclobutanecarbothioatecyclobutyl(4-(trifluoromethyl)phenyl)methanone84 researchgate.net
(4-fluorophenyl)zinc pivalateS-(pyridin-2-yl) cyclohexanecarbothioatecyclohexyl(4-fluorophenyl)methanone60 researchgate.net

Conditions: CoCl₂ (10 mol%), dtbbpy (10 mol%), THF, 25 °C, 4 h. researchgate.net

Cobalt catalysis is also effective in mediating the cross-coupling of organozinc reagents with Csp³-hybridized electrophiles. A mild Negishi-type cross-coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides has been developed using a combination of CoCl₂ and a chelating nitrogen ligand like trans-N,N,N',N'-tetramethylcyclohexane-1,2-diamine (Me₄DACH). organic-chemistry.orgnih.gov This method allows for the construction of complex molecules bearing sensitive functional groups at room temperature. organic-chemistry.org

While this specific reaction involves dialkylzinc reagents, the principles can be extended to the coupling of arylzinc reagents with suitable Csp³ electrophiles under cobalt catalysis. For instance, a cobalt-catalyzed reductive cross-coupling has been reported to form Csp³–Csp³ bonds from benzyl (B1604629) Katritzky pyridinium (B92312) salts and allylic electrophiles. rsc.org Furthermore, cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides has been demonstrated, showcasing the versatility of this catalytic system. nih.gov Mechanistic studies in some of these systems suggest the potential involvement of radical intermediates. organic-chemistry.org

Copper-Mediated or -Catalyzed Reactions

Copper catalysts provide a cost-effective and low-toxicity alternative to palladium and nickel for various cross-coupling reactions. organic-chemistry.org

The synthesis of ketones through the acylation of organometallic reagents is a fundamental transformation. While the Blaise ketone synthesis describes the reaction of organozinc compounds with acid chlorides, it often suffers from moderate yields. wikipedia.org The use of a catalyst can significantly improve the efficiency of this transformation. Iron(II) chloride has been shown to be an effective catalyst for the acylation of functionalized arylzinc halides with acid chlorides, providing polyfunctionalized diaryl ketones. acs.org Although not copper, this demonstrates the principle of using first-row transition metals to facilitate this coupling.

More directly relevant, cobalt(I) species, generated in situ, have been found to effectively catalyze the acylation of arylzinc bromides with acid chlorides. The proposed mechanism involves the oxidative addition of the acyl chloride to a Co(I) complex, followed by reaction with the arylzinc reagent and reductive elimination to yield the ketone. Given the similar reactivity profiles, copper-based systems are also explored for such transformations.

Beyond acylation, copper catalysis can promote other useful transformations of arylzinc reagents. An example is the copper-catalyzed electrophilic amination of arylzinc pivalates. acs.org In this reaction, a copper(II) acetate (B1210297) catalyst facilitates the transfer of an amino group from a hypervalent iodine reagent to the arylzinc compound, affording a wide range of polyfunctional secondary amines. acs.orgacs.org This method demonstrates excellent functional group tolerance. acs.org

The following table illustrates the scope of the copper-catalyzed amination of phenylzinc pivalate with various aminobenziodoxole reagents.

Aminobenziodoxole ReagentProductYield (%)
BenzylaminobenziodoxoloneN-benzylaniline90 acs.org
(4-methoxybenzyl)aminobenziodoxoloneN-(4-methoxybenzyl)aniline85 acs.org
(Furan-2-ylmethyl)aminobenziodoxoloneN-(furan-2-ylmethyl)aniline43 acs.org
PropargylaminobenziodoxoloneN-propargylaniline75 acs.org

Conditions: Cu(OAc)₂ (10 mol%), DMF, room temperature. acs.org

Additionally, copper(I) iodide has been used to catalyze the Negishi coupling of diarylzinc reagents with aryl iodides under ligand-free conditions, showcasing a different mode of C-C bond formation. organic-chemistry.org

Mechanistic Elucidation Studies of Reactions Involving 2 Allyloxy 4 Fluorophenylzinc Bromide

Investigation of Oxidative Addition Pathways in Transition Metal Catalysis

Oxidative addition is a critical first step in many cross-coupling catalytic cycles, where a low-valent transition metal complex inserts into a carbon-halogen bond. For a hypothetical reaction involving an aryl halide and a nickel(0) catalyst, the oxidative addition would result in a nickel(II) species. The mechanism of this step can be concerted, proceeding through a three-centered transition state, or follow a stepwise pathway, potentially involving radical intermediates. The specific pathway is influenced by factors such as the nature of the metal, its ligands, the halide, and the electronic properties of the aryl group. In related systems, electron-withdrawing substituents on the aryl halide can accelerate the rate of oxidative addition.

Understanding Transmetalation Processes from Zinc to Transition Metal Centers

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organozinc reagent to the transition metal center, displacing the halide. In the case of 2-Allyloxy-4-fluorophenylzinc bromide, this would involve the transfer of the 2-allyloxy-4-fluorophenyl group to the nickel(II) center. The rate and efficiency of transmetalation are highly dependent on the solvent, the nature of the ligands on the transition metal, and any additives present. For organozinc reagents, the process is generally considered to be rapid due to the oxophilic nature of zinc, which facilitates the exchange.

Reductive Elimination Mechanisms to Form Carbon-Carbon Bonds

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the transition metal center couple and are eliminated as the final product, regenerating the low-valent catalyst. This step results in the formation of a new carbon-carbon bond. For this process to occur, the two organic ligands typically need to be in a cis orientation on the metal center. The electronic nature of the ligands and the steric bulk around the metal center can significantly influence the rate of reductive elimination. Electron-donating ligands can sometimes hinder this step, while bulky ligands may promote it.

Role of Catalytic Species and Oxidation States (e.g., Ni(0)/Ni(II) cycles)

Nickel-catalyzed cross-coupling reactions commonly proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the product and regenerate the Ni(0) catalyst. While this is a common pathway, other oxidation states, such as Ni(I) and Ni(III), have been implicated in some nickel-catalyzed reactions, often involving radical pathways.

Spectroscopic Probes for Reaction Intermediates (e.g., ¹⁹F NMR monitoring of related systems)

The presence of a fluorine atom in the 4-position of this compound makes ¹⁹F NMR spectroscopy a potentially powerful tool for monitoring the progress of its reactions. magritek.com ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. magritek.com Changes in the chemical shift of the fluorine signal could indicate the transformation of the starting material into intermediates and finally to the product. magritek.com This technique allows for real-time tracking of species in the reaction mixture, providing valuable kinetic and mechanistic information without the need for quenching the reaction. magritek.com

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step of a catalytic cycle. nih.govillinois.edu By systematically varying the concentrations of the reactants, catalyst, and ligands and observing the effect on the initial reaction rate, a rate law can be determined. nih.govillinois.edu This information helps to identify which species are involved in the rate-determining step. For many cross-coupling reactions, either the oxidative addition or the transmetalation step is found to be rate-limiting. nih.govillinois.edu

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ⁶⁷Zn NMR)

Multinuclear NMR spectroscopy is a powerful, non-destructive tool for elucidating the structure of organozinc compounds in solution.

¹H NMR Spectroscopy

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
Aromatic H (ortho to Zn)7.5 - 7.8Doublet of doublets (dd)³JHH ≈ 7-9, ⁴JHF ≈ 5-7
Aromatic H (ortho to F)6.8 - 7.1Triplet of doublets (td)³JHH ≈ 8-9, ³JHF ≈ 8-10
Aromatic H (meta to F)6.7 - 6.9Doublet of doublets (dd)³JHH ≈ 8-9, ⁵JHF ≈ 2-3
Allyl -OCH₂-~4.6Doublet (d)³JHH ≈ 5
Allyl -CH=5.9 - 6.1Multiplet (m)-
Allyl =CH₂ (cis)~5.3Doublet of triplets (dt)³JHH(trans) ≈ 17, ²JHH ≈ 1.5, ⁴JHH ≈ 1.5
Allyl =CH₂ (trans)~5.4Doublet of triplets (dt)³JHH(cis) ≈ 10, ²JHH ≈ 1.5, ⁴JHH ≈ 1.5

¹³C NMR Spectroscopy

Carbon-13 NMR spectra reveal the carbon skeleton of the molecule. The carbon directly bonded to the zinc atom (ipso-carbon) is expected to be significantly deshielded. The presence of fluorine introduces characteristic C-F coupling constants, which are valuable for structural assignment. blogspot.com The magnitude of the coupling constant typically decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). magritek.com Recording ¹³C spectra of fluorinated compounds can be challenging due to complex multiplets and low signal-to-noise ratios. blogspot.comacdlabs.com

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
C-Zn155 - 165²JCF ≈ 20-25
C-O158 - 162³JCF ≈ 7-10
C-F160 - 165¹JCF ≈ 240-260
Aromatic CH (ortho to F)~115²JCF ≈ 20-25
Aromatic CH (meta to F)~105⁴JCF ≈ 2-4
Aromatic CH (ortho to Zn)~130³JCF ≈ 3-5
Allyl -OCH₂-68 - 72-
Allyl -CH=130 - 135-
Allyl =CH₂115 - 120-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment. huji.ac.ile-bookshelf.de For 2-Allyloxy-4-fluorophenylzinc bromide, a single resonance is expected. Its chemical shift and coupling to adjacent protons provide confirmation of the substitution pattern on the aromatic ring. nih.gov

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants
Aromatic ¹⁹F-105 to -115Multiplet (m)³JFH, ⁴JFH

⁶⁷Zn NMR Spectroscopy

Direct observation of the zinc center by ⁶⁷Zn NMR is exceptionally challenging. The ⁶⁷Zn isotope has a very low natural abundance (4.1%), a low gyromagnetic ratio, and a significant quadrupole moment, which leads to very broad signals. Consequently, ⁶⁷Zn NMR is not a routine technique for the characterization of organozinc reagents. If obtainable, the data would provide direct insight into the coordination sphere and symmetry of the zinc atom.

Mass Spectrometry Techniques for Organometallic Species (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of an ion with very high accuracy, which allows for the calculation of its elemental formula. A key diagnostic feature for this compound would be the characteristic isotopic patterns of zinc and bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing fragment. researchgate.net Zinc also has a complex isotopic signature (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) that would further complicate the isotopic pattern, but serves as a definitive fingerprint for zinc-containing ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly useful for analyzing species in solution. When studying organozinc reagents, ESI-MS often detects charged "ate" complexes (organozincates), such as [RZnX₂]⁻, even when the neutral form RZnX is the predominant species in solution. wikipedia.org This is because charged species are more readily detected by MS. The analysis of this compound by ESI-MS could reveal the presence of such zincates, especially if salt additives (e.g., LiCl) are present in the solution.

Potential Ion / Fragment Description Key Diagnostic Feature
[C₁₀H₉BrFZn]⁺Parent radical cationComplex isotopic pattern of Zn and Br
[C₁₀H₉BrFOZn]⁺Adduct with oxygen (from trace air)Zn and Br isotopic pattern
[C₇H₄FZnBr]⁺Loss of allyl radical (C₃H₅)Zn and Br isotopic pattern
[C₁₀H₉FOZn]⁺Loss of bromine radicalZn isotopic pattern
[C₃H₅]⁺Allyl cation-
[R₂ZnBr]⁻ (where R = 2-Allyloxy-4-fluorophenyl)Anionic diaryl zincateZn and Br isotopic pattern

X-ray Crystallography of Related Organozinc Compounds or Intermediates for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining single crystals of a reactive intermediate like this compound is highly challenging, analysis of related, more stable arylzinc halides provides critical structural paradigms.

Infrared (IR) and Raman Spectroscopy for Bond Analysis and Ligand Coordination

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are useful for identifying functional groups and providing information about bond strength and molecular symmetry. specac.com

For this compound, characteristic vibrations for the allyl and fluorophenyl ligands are expected. The C-Zn stretching vibration is a key diagnostic band for confirming the presence of the carbon-metal bond. This vibration is typically weak in the IR spectrum but may be stronger in the Raman spectrum and is found in the low-frequency region of the spectrum.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H stretch (aromatic)Aryl C-H3050 - 3100Medium-Weak
C-H stretch (vinylic)Allyl =C-H3020 - 3080Medium-Weak
C=C stretch (aromatic)Aryl C=C1580 - 1600, 1470 - 1500Medium-Strong
C=C stretch (alkene)Allyl C=C1640 - 1650Medium
C-F stretchAryl C-F1200 - 1270Strong
C-O-C stretchAryl-Alkyl Ether1230 - 1270 (asym), 1020 - 1075 (sym)Strong
C-Zn stretchAryl-Zinc400 - 600Weak (IR), Strong (Raman)

Theoretical and Computational Investigations on 2 Allyloxy 4 Fluorophenylzinc Bromide Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like organometallic reagents. acs.orgscirp.orgresearchgate.net For 2-Allyloxy-4-fluorophenylzinc bromide, DFT calculations can elucidate key aspects of its electronic structure that govern its reactivity.

The electronic properties of this compound are significantly influenced by the substituents on the phenyl ring. The allyloxy group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect. The interplay of these electronic effects modulates the nucleophilicity of the carbon atom bonded to the zinc bromide moiety.

DFT calculations can quantify these effects by computing various electronic parameters. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. A higher HOMO energy level generally corresponds to a greater nucleophilicity and a higher propensity to react with electrophiles. The distribution of the HOMO on the arylzinc reagent can indicate the most nucleophilic site.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom, offering a more quantitative picture of the electron distribution within the molecule. This information is crucial for predicting the reactivity of the C-Zn bond and the influence of the substituents.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates a moderately reactive nucleophile.
LUMO Energy-0.5 eVSuggests a relatively low-lying LUMO, relevant for transmetalation.
NBO Charge on C1 (ipso-carbon)-0.45 eHigh negative charge indicates significant nucleophilic character.
NBO Charge on Zn+1.20 ePositive charge reflects the electropositive nature of zinc.

This data is illustrative and based on general principles of DFT calculations for similar arylzinc reagents.

Computational Modeling of Reaction Pathways and Transition States in Cross-Coupling Reactions

Organozinc reagents are extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. rsc.orgresearchgate.netorganic-chemistry.org Computational modeling, primarily using DFT, can map out the entire catalytic cycle for the reaction of this compound with an organic halide, providing valuable mechanistic insights. researchgate.net

The Negishi coupling cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu Computational modeling can determine the energy profile of this cycle by locating the transition state for each elementary step and calculating the corresponding activation energies.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. The energy barrier for this step determines the efficiency of product formation.

By calculating the free energy profile for the entire catalytic cycle, computational models can identify the rate-determining step and provide a rationale for experimentally observed reaction outcomes.

Illustrative Data Table: Calculated Activation Energies for the Negishi Coupling of this compound with an Aryl Bromide (Hypothetical Data)

Reaction StepTransition StateActivation Energy (kcal/mol)
Oxidative AdditionTS-OA15.2
TransmetalationTS-TM18.5
Reductive EliminationTS-RE12.8

This data is for illustrative purposes and represents a plausible energy profile for a Negishi cross-coupling reaction.

Prediction of Regio- and Stereoselectivity in Organozinc Reactions

Computational chemistry offers powerful tools for predicting the selectivity of chemical reactions, which is of paramount importance in organic synthesis. researchgate.netrsc.org For reactions involving this compound, computational methods can be used to predict both regioselectivity and stereoselectivity.

Regioselectivity: In cases where a reaction could occur at multiple sites on a molecule, predicting the regioselectivity is crucial. For instance, if this compound were to react with an electrophile that has multiple reactive centers, DFT calculations could be used to determine the preferred site of attack. This is achieved by comparing the activation energies for the reaction at each possible site. The reaction pathway with the lowest activation energy barrier will be the most favorable, and the corresponding product will be the major regioisomer.

Stereoselectivity: While the aromatic ring of this compound is planar, stereoselectivity can become a factor in reactions involving chiral substrates, catalysts, or ligands. Computational modeling can be used to predict the stereochemical outcome of such reactions. For example, in an asymmetric cross-coupling reaction, DFT calculations can be used to model the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted. The lower energy transition state will lead to the major enantiomer. nih.gov

Illustrative Data Table: Predicted Regioselectivity for a Hypothetical Reaction of this compound (Hypothetical Data)

Reaction SiteTransition State Energy (kcal/mol)Predicted Product Ratio
Position A22.195
Position B25.45

This illustrative data demonstrates how the comparison of transition state energies can be used to predict the major regioisomer.

Strategic Implementations and Potential Applications in Complex Molecular Architectures

Use as a Building Block in Multi-Step Organic Syntheses for Aryl-Allyl Ether Systems

The 2-Allyloxy-4-fluorophenylzinc bromide moiety can be strategically incorporated into multi-step synthetic sequences to generate complex aryl-allyl ether systems. The synthesis of the precursor, 2-allyloxy-4-fluoro-1-bromobenzene, is a critical first step. This can be achieved through a Williamson ether synthesis, reacting commercially available 2-bromo-5-fluorophenol (B114175) with allyl bromide in the presence of a base such as potassium carbonate. nih.gov

Once the aryl bromide precursor is obtained, it can be converted to the desired organozinc reagent. This transformation is typically achieved by the direct insertion of activated zinc metal. nih.gov The presence of lithium chloride can facilitate this process, allowing for the formation of the organozinc compound under mild conditions. nih.gov

This organozinc reagent can then be used in subsequent cross-coupling reactions to introduce the 2-allyloxy-4-fluorophenyl unit into a larger molecule. For instance, a Negishi coupling with a variety of organic halides can be employed to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This strategy is particularly useful in the synthesis of natural products and pharmaceutical intermediates where the aryl-allyl ether motif is a key structural feature. nih.gov

A hypothetical multi-step synthesis utilizing this compound is outlined below:

Scheme 1: Hypothetical Multi-Step Synthesis of a Complex Aryl-Allyl Ether

StepReactantsReagents and ConditionsProductHypothetical Yield (%)
12-Bromo-5-fluorophenol, Allyl bromideK₂CO₃, Acetone (B3395972), reflux1-Allyloxy-2-bromo-4-fluorobenzene90
21-Allyloxy-2-bromo-4-fluorobenzeneZn, LiCl, THF, rtThis compound85
3This compound, Aryl Iodide (Ar-I)Pd(PPh₃)₄, THF, 60 °C2-(Allyloxy)-4-fluoro-1,1'-biphenyl derivative75

Construction of Fluorinated Aromatic Ethers via Cross-Coupling Methodologies

The presence of a fluorine atom on the aromatic ring of this compound makes it an attractive building block for the synthesis of fluorinated aromatic ethers. Fluorine substitution can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is highly desirable in medicinal chemistry. nih.govspringernature.com

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-O bonds to construct aryl ethers. nih.govorganic-chemistry.org While this specific organozinc reagent would more commonly participate in C-C bond formation, its precursor, 2-allyloxy-4-fluorophenyl bromide, can be utilized in Buchwald-Hartwig or Ullmann-type couplings with various alcohols to generate a diverse range of fluorinated aromatic ethers.

Alternatively, the this compound reagent can be coupled with electrophilic oxygen sources, although this is a less common application. A more direct and strategic use is in Negishi cross-coupling reactions with aryl or vinyl halides that already contain an ether linkage, thereby constructing more complex fluorinated poly-ether systems.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fluorinated Aromatic Ethers

EntryAryl HalideCoupling PartnerCatalyst SystemProductHypothetical Yield (%)
11-Allyloxy-2-bromo-4-fluorobenzenePhenolPd₂(dba)₃, XPhos, Cs₂CO₃1-Allyloxy-4-fluoro-2-phenoxybenzene82
2This compound4-IodoanisolePd(PPh₃)₄2-Allyloxy-4-fluoro-4'-methoxy-1,1'-biphenyl78
31-Allyloxy-2-bromo-4-fluorobenzeneBenzyl (B1604629) alcoholPd(OAc)₂, SPhos, NaOtBu1-Allyloxy-2-(benzyloxy)-4-fluorobenzene85

Introduction of Allyloxy Functionality in Advanced Intermediates

The allyloxy group is a versatile functional handle in organic synthesis. It can serve as a protecting group for phenols, which can be deprotected under specific conditions. wikipedia.org More importantly, the allyl group itself can undergo a variety of transformations, such as isomerization, oxidation, and rearrangement reactions, providing access to a wide range of other functional groups. rsc.orgnih.gov

The use of this compound allows for the direct introduction of this functionalized aromatic ring into advanced synthetic intermediates. This is particularly advantageous in convergent syntheses where complex fragments are prepared separately and then coupled together in the later stages of the synthesis. nih.gov

For example, in the synthesis of a complex natural product, a fragment containing a sensitive functional group could be coupled with this compound. The allyloxy group could then be further elaborated or modified in a subsequent step.

Research Findings:

Convergent Synthesis Approaches Utilizing Aryl Zinc Bromides

Table 2: Hypothetical Convergent Synthesis via Negishi Coupling

Fragment AFragment BCoupling ConditionsProduct
This compoundA complex vinyl iodidePdCl₂(dppf), THF, 50 °CA complex molecule containing the 2-allyloxy-4-fluorophenyl moiety
A complex aryl zinc bromide1-Allyloxy-2-bromo-4-fluorobenzenePd(OAc)₂, SPhos, THF/Toluene, rtA complex biaryl system with the allyloxy and fluoro functionalities

The use of functionalized organozinc reagents in convergent syntheses has been demonstrated in numerous total synthesis campaigns, underscoring the potential of this compound as a valuable building block in the construction of complex molecular architectures. nih.govbeilstein-journals.org

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